4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

Description

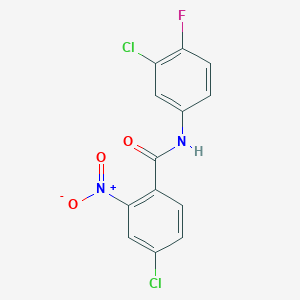

4-Chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position, a chlorine substituent at the 4-position of the benzamide ring, and a 3-chloro-4-fluorophenyl group attached via an amide linkage.

Properties

Molecular Formula |

C13H7Cl2FN2O3 |

|---|---|

Molecular Weight |

329.11 g/mol |

IUPAC Name |

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19) |

InChI Key |

OOSJRIOKOUDGAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂) and nucleophiles (e.g., amines) are used.

Major Products: Reduction yields the corresponding amino compound, while substitution leads to derivatives with different halogens.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its functional groups.

Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

Medicine: Research on its pharmacological properties and potential drug development.

Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

- The exact mechanism remains an area of ongoing research.

- Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key analogues and their structural differences:

Key Observations :

- Halogenation : Chlorine and fluorine substituents enhance electronegativity and influence binding interactions, as seen in compounds like and .

- Heterocyclic Moieties: Thiadiazole (), quinoline (), and benzothiazole () substituents introduce steric bulk and alter solubility (e.g., logSw = -4.22 for ).

Physicochemical and Pharmacological Profiles

Biological Activity

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a chemical compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. This compound, characterized by its aromatic amide structure, contains both chlorine and fluorine substituents, as well as a nitro group, which contribute to its distinct chemical behavior and potential therapeutic applications.

- Molecular Formula : C₁₃H₈Cl₂FN₂O₃

- Molecular Weight : 329.11 g/mol

- Melting Point : Approximately 199-201°C

The presence of halogen atoms (chlorine and fluorine) and the nitro group in its structure enhances its reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound exhibits binding affinities to various proteins involved in disease processes, particularly in cancer and neurodegenerative disorders.

Binding Studies

Studies have demonstrated that this compound can effectively inhibit the aggregation of transthyretin (TTR), a protein implicated in amyloid diseases. The compound's binding affinity for TTR suggests potential applications in treating conditions such as familial amyloid polyneuropathy (FAP) .

Antiproliferative Effects

Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the observed effects:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 4.3 | 15.3 | 45.0 |

| MCF-7 (Breast Cancer) | 24.6 | 58.8 | 92.4 |

| HCT116 (Colon Cancer) | 22.3 | 49.6 | 83.3 |

The GI50 value represents the concentration required to inhibit cell growth by 50%, while TGI indicates the total growth inhibition concentration, and LC50 refers to the lethal concentration for 50% of cells .

Case Studies

- Transthyretin Amyloidogenesis : In a study focusing on TTR aggregation, it was found that compounds similar to this compound significantly reduced TTR aggregation in a concentration-dependent manner, highlighting their potential as therapeutic agents against amyloid diseases .

- Cancer Cell Line Testing : Various studies have tested the efficacy of this compound against multiple cancer cell lines, demonstrating its ability to induce cytotoxic effects and inhibit cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.